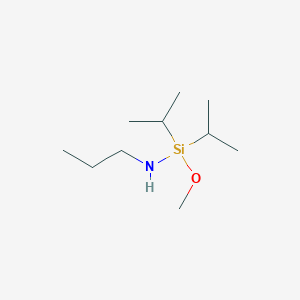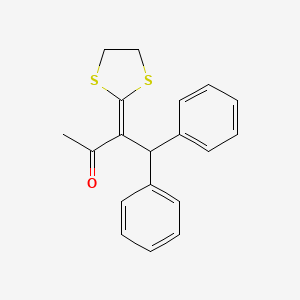
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is an organosilicon compound. Organosilicon compounds are widely used in various industries due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in fields like materials science, pharmaceuticals, and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine typically involves the reaction of a silane precursor with appropriate alkylating agents. Common synthetic routes may include:
Hydrosilylation: This involves the addition of silanes to alkenes or alkynes in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale hydrosilylation or alkylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Reduction: Reduction of silanes to form silanols or siloxanes.
Substitution: Nucleophilic substitution reactions where the methoxy or alkyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, or peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, rhodium, or palladium complexes for hydrosilylation reactions.
Major Products
Silanols: Formed by oxidation or hydrolysis.
Siloxanes: Formed by condensation of silanols.
Substituted Silanes: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine may have applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine depends on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The molecular targets and pathways involved may include:
Enzymes: Inhibition or activation of specific enzymes.
Cell Membranes: Interaction with lipid bilayers to alter membrane properties.
Proteins: Binding to proteins to modulate their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilanol: A simple organosilicon compound with similar properties.
Dimethylsilanediol: Another organosilicon compound with two hydroxyl groups.
Methoxytrimethylsilane: A methoxy-substituted organosilicon compound.
Uniqueness
1-Methoxy-1,1-di(propan-2-yl)-N-propylsilanamine is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other organosilicon compounds
Propriétés
Numéro CAS |
923561-01-7 |
|---|---|
Formule moléculaire |
C10H25NOSi |
Poids moléculaire |
203.40 g/mol |
Nom IUPAC |
N-[methoxy-di(propan-2-yl)silyl]propan-1-amine |
InChI |
InChI=1S/C10H25NOSi/c1-7-8-11-13(12-6,9(2)3)10(4)5/h9-11H,7-8H2,1-6H3 |
Clé InChI |
LTBLCCBTTIOWBR-UHFFFAOYSA-N |
SMILES canonique |
CCCN[Si](C(C)C)(C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)


![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)
![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)
